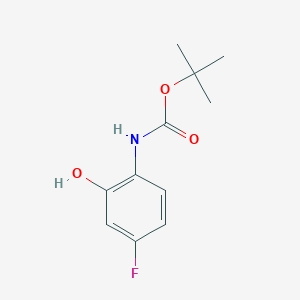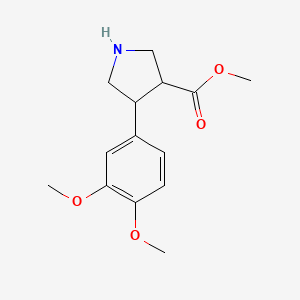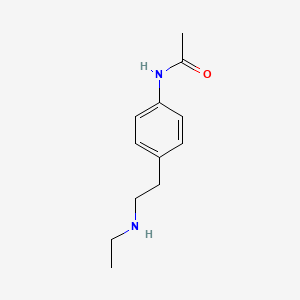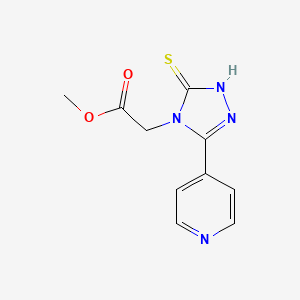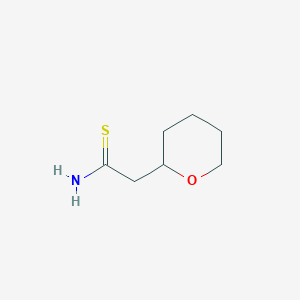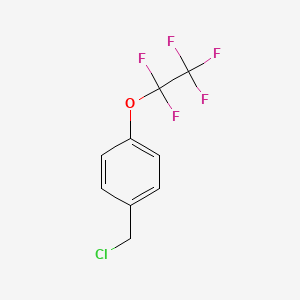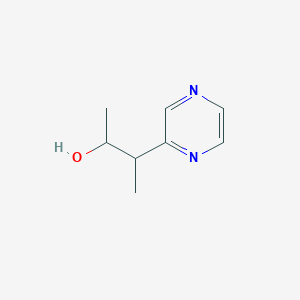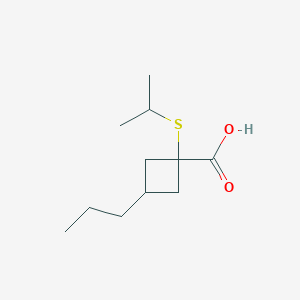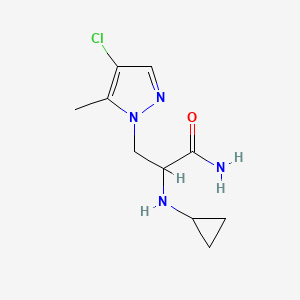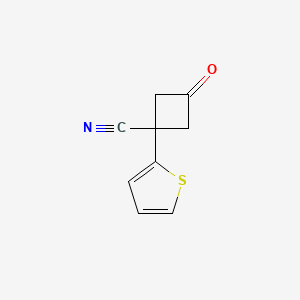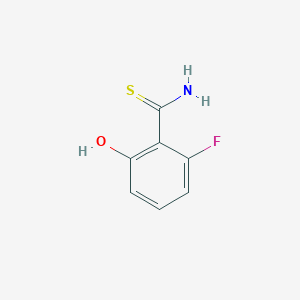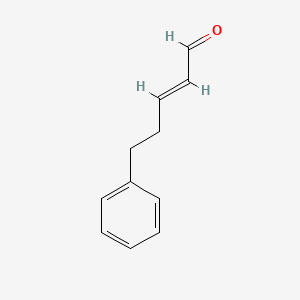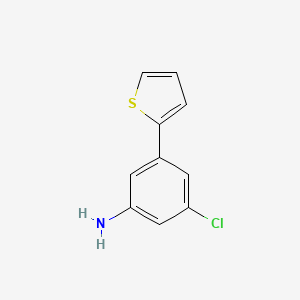
3-Chloro-5-(thiophen-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-5-(thiophen-2-yl)aniline is an organic compound that belongs to the class of aromatic amines It features a chloro-substituted aniline ring with a thiophene moiety attached at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(thiophen-2-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process typically requires the use of palladium catalysts and ligands such as bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene .
化学反应分析
Types of Reactions
3-Chloro-5-(thiophen-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
科学研究应用
3-Chloro-5-(thiophen-2-yl)aniline has several applications in scientific research:
作用机制
The mechanism of action of 3-Chloro-5-(thiophen-2-yl)aniline involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 3-Chloro-4-(thiophen-2-yl)aniline
- 2-Chloro-5-(thiophen-2-yl)aniline
- 3-Bromo-5-(thiophen-2-yl)aniline
Uniqueness
3-Chloro-5-(thiophen-2-yl)aniline is unique due to its specific substitution pattern, which can influence its reactivity and properties. The presence of both chloro and thiophene groups provides a distinct electronic environment that can be exploited in various chemical reactions and applications .
属性
分子式 |
C10H8ClNS |
|---|---|
分子量 |
209.70 g/mol |
IUPAC 名称 |
3-chloro-5-thiophen-2-ylaniline |
InChI |
InChI=1S/C10H8ClNS/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10/h1-6H,12H2 |
InChI 键 |
RFBISQCSTWBTMZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=CC(=CC(=C2)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


